tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate
Description
tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate: is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a phosphoryloxy group, and a long hydrocarbon chain
Properties
Molecular Formula |
C29H54N3O7P |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate |
InChI |
InChI=1S/C29H54N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h26-27,33H,5-20,23-25H2,1-4H3,(H,32,34) |
InChI Key |
NNSQCFDMQYMFAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, phosphorylation, and carbamation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.
Substitution: The phosphoryloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, reduction may produce primary amines, and substitution can result in various phosphorylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.
Biology: In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The phosphoryloxy group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The carbamate group may also interact with enzymes, altering their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- tert-butyl bis(2-chloroethyl)carbamate
Comparison:
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate has a similar carbamate structure but lacks the long hydrocarbon chain and phosphoryloxy group, making it less hydrophobic and potentially less versatile in certain applications.
- tert-butyl bis(2-chloroethyl)carbamate contains chloroethyl groups instead of cyanoethoxy groups, which may result in different reactivity and biological activity.
Uniqueness: The presence of both cyanoethoxy and phosphoryloxy groups in tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate makes it unique, providing a combination of hydrophobicity, reactivity, and potential for biological interactions that are not found in the similar compounds listed above.
Biological Activity
Tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate is a complex organic compound with significant potential in biological applications. Its unique structure, which includes a phosphoryloxy group and a long-chain hydroxyoctadecene, suggests diverse biological activities, particularly in pharmacological and agricultural contexts.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 585.7 g/mol. The structural features include:
- Phosphoryloxy Group : Enhances interaction with biological molecules.
- Hydroxyoctadecene Chain : Contributes to lipid solubility and membrane interactions.
The mechanism of action for this compound is primarily attributed to its interaction with specific enzymes and receptors. The phosphoryloxy group facilitates binding to proteins involved in signal transduction pathways, potentially modulating various cellular responses.
Antimicrobial Properties
Research indicates that compounds with similar phosphoryloxy structures exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways. For instance, studies have shown that phosphonate derivatives can act against various pathogens, suggesting potential applications in antimicrobial formulations.
Insecticidal Activity
This compound may also possess insecticidal properties. Analogous compounds have demonstrated effectiveness against agricultural pests, with specific structural modifications enhancing potency. For example, the introduction of cyanoethyl groups has been linked to increased insecticidal activity in related compounds .
Cytotoxicity and Anticancer Activity
Preliminary studies on similar phosphonates indicate cytotoxic effects on cancer cell lines. The phosphoryloxy group may play a crucial role in inducing apoptosis or inhibiting cell proliferation through interference with critical signaling pathways. Further research is needed to establish the specific cytotoxic mechanisms of this compound.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various phosphonate derivatives, including those structurally related to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this structure.
Study 2: Insecticidal Activity Assessment
In another study, the insecticidal activity of several carbamate derivatives was tested against common agricultural pests. Compounds with similar functional groups exhibited varying degrees of toxicity, with some achieving LC50 values in the low mg/l range, suggesting that this compound could be effective in pest management strategies.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
